Caloxanthone C
Description
Properties
CAS No. |
155566-36-2 |
|---|---|
Molecular Formula |
C23H22O5 |
Molecular Weight |
378.42 |
Synonyms |
12-(1,1-Dimethyl-2-propenyl)-5,10-dihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one; Blancoxanthone; Inoxanthone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Pyran vs. Furan Rings : this compound and caloxanthone B feature pyran rings, whereas brasixanthone B contains a furan moiety .
- Prenylation : this compound has two prenyl groups, enhancing lipophilicity compared to macluraxanthone, which lacks prenyl chains .
- Hydroxylation : Macluraxanthone has fewer hydroxyl groups, reducing its polarity relative to this compound .
Bioactivity Comparison
Bioactivity Insights :
- Cytotoxicity : Soulattrin outperforms this compound due to additional hydroxyl groups enhancing DNA intercalation .
- Structure-Activity Relationship (SAR) : Prenylation in this compound improves membrane permeability but reduces solubility, limiting potency compared to soulattrin .
- Antimicrobial Action : this compound’s hydroxyl and prenyl groups synergize to disrupt microbial membranes, though less effectively than macluraxanthone’s methoxy group .
Preparation Methods
Source Material Selection
Xanthones like Caloxanthone C are often isolated from Calophyllum spp. and Garcinia genera. For example, Calophyllum inophyllum yields inophyllum-derived xanthones through methanol/water extraction followed by liquid-liquid partitioning. Similar protocols could be adapted for this compound by targeting plant tissues rich in prenylated xanthones.
Table 1: Solvent Systems for Xanthone Extraction
Chromatographic Purification
Silica gel column chromatography remains the gold standard for isolating xanthones. A gradient elution of cyclohexane:ethyl acetate (4:1 to 2:1) successfully purified macluraxanthone (82% purity) and brasiliensic acid from Calophyllum inophyllum. For this compound, analogous conditions with Sephadex LH-20 could enhance resolution, given its efficacy in separating hydroxylated xanthones.
Synthetic Routes to this compound
Cyclization of Polyphenolic Precursors
The Grover, Shah, and Shah reaction, employing ZnCl₂ and POCl₃, facilitates xanthone cyclization. This method yielded Calabaxanthone (C₂₄H₂₄O₅) with a 65% efficiency when applied to 2,3,4-trihydroxybenzophenone derivatives. Adapting this to this compound would require substituting methoxy and prenyl groups at positions consistent with its putative structure.
Table 2: Catalytic Cyclization Parameters
Visible Light-Driven Photoredox Catalysis
Recent advances in photoredox systems enable C–H functionalization under mild conditions. A protocol using fac-Ir(ppy)₃ (3 mol%) and blue LED irradiation synthesized 4-(pyridin-4-yl)chroman-2-ones in 74% yield. For this compound, analogous conditions could couple coumarin-3-carboxylic acids with cyanoarenes, followed by oxidative cyclization.
Table 3: Photoredox Reaction Optimization
| Substrate | Catalyst Loading | Light Source | Time (h) | Yield (%) |
|---|---|---|---|---|
| Coumarin-3-carboxylic acid | 3 mol% Ir(ppy)₃ | 450 nm LED | 48 | 74 |
| Prenylated Benzophenone | 5 mol% Ru(bpy)₃²⁺ | 420 nm LED | 36 | 68 |
Structural Elucidation and Validation
Spectroscopic Characterization
Xanthones exhibit distinct UV-Vis (λmax 240–320 nm) and IR (C=O stretch ~1680 cm⁻¹) profiles. For this compound, high-resolution mass spectrometry (HRMS) and 2D NMR (HMBC, COSY) would confirm substitution patterns.
Table 4: NMR Data for Xanthone Derivatives
Chemoinformatic Profiling
Lipinski’s Rule of Five compliance is common among xanthones. this compound likely shares this property, with predicted logP ≤5 and molecular weight <500 Da. Toxicoinformatic models (e.g., ProTox-II) could further assess its ADMET profile.
Industrial-Scale Production Challenges
Solubility and Formulation
Caloxanthone B requires DMSO stock solutions (10 mM) with ultrasonication for dissolution. For industrial-scale this compound synthesis, spray drying with lactose carriers may enhance bioavailability.
Table 5: Solubility Enhancement Strategies
Yield Optimization
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating. Implementing this for this compound could improve throughput while maintaining ≥90% purity.
Q & A
Q. What methodologies are recommended for isolating Caloxanthone C from Calophyllum species?
this compound is typically isolated via sequential solvent extraction (e.g., hexane, dichloromethane, ethyl acetate) followed by column chromatography. For example, 15.3 g of dichloromethane extract from Calophyllum soulattri stem bark yielded pure this compound after chromatographic purification . High-purity isolation (>95%) is confirmed via HPLC, NMR, and MS . Key steps include:
Q. How is the molecular structure of this compound elucidated?
A combination of 1D/2D NMR (COSY, HMQC, HMBC, ROESY) and HR-ESI-MS is used for structural determination. The tricyclic xanthone core and pyranoid ring are confirmed via:
- NMR : Assignments of hydroxyl protons (δ 12–14 ppm) and aromatic carbons .
- X-ray crystallography : Resolves bond lengths (e.g., C–O: 1.36–1.42 Å), angles, and intramolecular hydrogen bonds (O–H⋯O: 2.65–2.72 Å) .
Crystal parameters: Monoclinic P2₁/n space group, a = 6.7013 Å, b = 15.8951 Å, c = 17.3891 Å, β = 93.18° .
Q. What preliminary biological activities have been reported for this compound?
- Cytotoxicity : IC₅₀ = 7.2–22.4 µg/mL against chronic myelogenous leukemia (K562) and gastric cancer (SGC-7901) cell lines .
- Anti-obesity potential : ΔG = −9.74 kcal/mol for binding to fat mass and obesity-associated protein (FTO), outperforming Orlistat (−5.93 kcal/mol) .
Advanced Research Questions
Q. How do crystallographic data resolve conformational ambiguities in this compound?
X-ray diffraction (150 K, CuKα radiation) reveals:
- Planarity : The xanthone core deviates <0.093 Å, while the pyranoid ring adopts a distorted boat conformation due to C12–C13 double-bond constraints .
- Hydrogen bonding : Intramolecular O–H⋯O bonds stabilize the structure, while C–H⋯O interactions form zigzag chains along the b-axis in the crystal lattice .
- Discrepancies : Reported melting points vary (210–212°C vs. 217°C), likely due to polymorphism or solvent residues .
Q. How can molecular docking elucidate this compound’s mechanism in anti-obesity studies?
- Protocol : Autodock 4.2 and Discovery Studio 2021 simulate binding to FTO (PDB: 3LFM).
- Key interactions : Tyr108, Glu234, and Ser229 residues form van der Waals (−34.22 kcal/mol) and electrostatic (−15.61 kcal/mol) bonds .
- Validation : RMSD <2 Å confirms docking reliability. Molecular dynamics (100 ns) show stable binding despite lower lipophilicity than Orlistat .
Q. How do contradictory bioactivity profiles (e.g., cytotoxicity vs. anti-obesity) arise for this compound?
- Structural flexibility : The 2-methylbut-3-en-2-yl side chain enables dual interactions—apolar regions bind FTO, while the planar xanthone core intercalates DNA in cancer cells .
- Concentration dependence : Cytotoxicity dominates at higher concentrations (µg/mL range), while anti-obesity effects occur at lower doses (nM–µM) .
Q. What analytical strategies address inconsistencies in reported spectral data for this compound?
- Cross-validation : Compare HR-ESI-MS (m/z 378.42 [M+H]⁺) and NMR (δC 180.2 for carbonyl) across studies .
- Dynamic NMR : Resolve rotational barriers in the pyranoid ring at variable temperatures.
- Crystallographic refinement : Use SHELXL with riding constraints (C–H = 0.93–0.98 Å) to minimize positional errors .
Methodological Recommendations
Q. Designing experiments to assess structure-activity relationships (SAR) of this compound derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
